2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate
Description
Properties
IUPAC Name |
2,3-bis(3-oxobutanoyloxy)propyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O9/c1-9(16)4-13(19)22-7-12(24-15(21)6-11(3)18)8-23-14(20)5-10(2)17/h12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBCLJFXYLWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC(COC(=O)CC(=O)C)OC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate involves several steps. One common method includes the esterification of 3-oxobutanoic acid with 2,3-dihydroxypropyl 3-oxobutanoate under acidic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the oxo groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate involves its interaction with specific molecular targets. The oxo groups can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the compound can participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Reactivity and Stability
- Hydrolysis Sensitivity: Esters of 3-oxobutanoic acid, like ethyl 3-oxobutanoate, are more stable than the free acid, which tends to decarboxylate . The tertiary ester groups in this compound may further enhance stability under acidic or basic conditions.
- Ketone Reactivity: The β-keto ester motif enables keto-enol tautomerism, facilitating nucleophilic reactions (e.g., Michael additions) .
- Nitrooxy Group: 3-Nitrooxypropyl 3-oxobutanoate exhibits higher reactivity due to the nitrooxy group, which can act as a nitrate donor or oxidizer .
Biological Activity
2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate, with the CAS number 6079-98-7, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure and is primarily used in research contexts. The exploration of its biological activity has implications for various fields, including pharmacology, biochemistry, and materials science.
- Molecular Formula : C15H20O9
- Molecular Weight : 344.316 g/mol
- IUPAC Name : this compound
- InChI Key : BCFBCLJFXYLWCI-UHFFFAOYSA-N
This compound features multiple functional groups that may contribute to its biological activity, particularly in metabolic pathways.
Research indicates that this compound may influence several metabolic processes, particularly those related to ketone bodies such as beta-hydroxybutyrate (βHB) and acetoacetate (AcAc). These metabolites are known for their roles in energy metabolism and have been studied for their potential therapeutic effects in conditions like migraines and other neurological disorders.
Case Studies
-
Migraine Prevention :
A study highlighted the potential of βHB in reducing migraine frequency. Participants who consumed βHB showed a significant reduction in migraine days (from an average of 16.25 days to 8 days over a month) . The underlying mechanism may involve the modulation of oxidative stress and inflammation pathways. -
Metabolic Disorders :
Another investigation focused on the metabolic implications of compounds similar to this compound. It was found that these compounds could alter mitochondrial function and reduce oxidative stress markers in patients with metabolic syndromes .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared to other related compounds:
Safety and Toxicology
While the compound is primarily intended for research purposes and not for human therapeutic applications, safety data suggests that it should be handled with caution due to potential toxicity at high concentrations. The specific toxicological profile remains under investigation.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves esterification of glycerol derivatives with 3-oxobutanoyl chloride under anhydrous conditions. Key variables include temperature (40–60°C), stoichiometric ratios (e.g., 3:1 molar ratio of acyl chloride to glycerol), and catalysts (e.g., DMAP or pyridine). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the triester. Impurity profiles should be validated using HPLC-MS .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- NMR : H and C NMR to confirm ester linkages and carbonyl groups (δ ~170–175 ppm for ketones).
- IR : Strong absorbance at ~1740 cm (ester C=O) and ~1710 cm (β-keto ester).
- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+Na]).
Cross-validation with elemental analysis (C, H, O) ensures purity .
Q. How can researchers assess the thermal and hydrolytic stability of this compound under varying experimental conditions?
- Answer :
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (T) under nitrogen/air.
- Accelerated Stability Testing : Expose samples to controlled humidity (40–80% RH) and temperatures (25–60°C) over 4–12 weeks, monitoring degradation via HPLC.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. What mechanistic insights explain the β-keto ester reactivity of this compound in nucleophilic environments?
- Answer : Computational studies (DFT) reveal the electron-withdrawing nature of β-keto groups enhances electrophilicity at carbonyl carbons. Experimental validation via kinetic isotope effects (KIEs) and trapping intermediates (e.g., using NH to form enamine adducts) can clarify reaction pathways. Synchrotron X-ray diffraction may resolve transition-state geometries .
Q. How should researchers resolve contradictions in reported catalytic activity data for this compound in ester-exchange reactions?
- Answer :
- Reproducibility Framework : Standardize substrate ratios, solvent systems (e.g., anhydrous THF vs. DMF), and catalyst loadings.
- Meta-Analysis : Compare activation energies (E) across studies using Arrhenius parameters.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track real-time reaction progress and identify side products .
Q. What experimental designs are optimal for identifying degradation byproducts of this compound in oxidative environments?
- Answer :
- Factorial Design : Vary temperature, oxygen concentration, and pH in a 2 matrix to isolate dominant degradation factors.
- Advanced Analytics : Use LC-QTOF-MS with isotopic labeling (e.g., O) to trace cleavage pathways.
- Ecotoxicity Screening : Partner degradation products with in silico QSAR models to predict environmental impacts .
Q. How can this compound be applied in designing enzyme-mimetic catalysts, and what characterization methods validate its efficacy?
- Answer : The β-keto ester moieties mimic acyl-enzyme intermediates in serine hydrolases. Activity assays (e.g., hydrolysis of p-nitrophenyl acetate) paired with X-ray crystallography or cryo-EM can confirm active-site binding. Kinetic studies (Michaelis-Menten parameters) quantify catalytic efficiency .
Q. What interdisciplinary approaches integrate computational modeling with experimental data to predict the compound’s behavior in complex matrices?
- Answer :
- MD Simulations : Model solvation effects in polar/aprotic solvents (e.g., acetone vs. toluene).
- QSPR Models : Corrogate experimental logP values with computational descriptors (e.g., polar surface area).
- Hybrid Workflows : Couple DFT-calculated reaction barriers with robotic high-throughput screening (HTS) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
